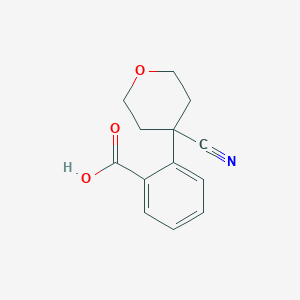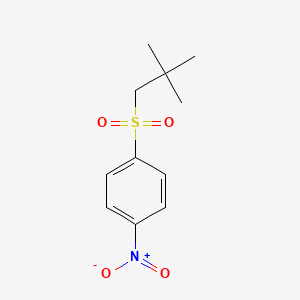
1-(2,2-Dimethylpropane-1-sulfonyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a sulfonyl group attached to a 2,2-dimethylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene typically involves the sulfonation of 4-nitrobenzene with 2,2-dimethylpropylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution of the sulfonyl group.
Major Products
Reduction: The major product of the reduction reaction is 1-(2,2-dimethylpropylsulfonyl)-4-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Scientific Research Applications
1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonyl group.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-dimethylpropylsulfonyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(2,2-dimethylpropylsulfonyl)-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(2,2-dimethylpropylsulfonyl)-4-nitro-benzene is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
86810-75-5 |
|---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
1-(2,2-dimethylpropylsulfonyl)-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)8-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-7H,8H2,1-3H3 |
InChI Key |
VKRRPCFAHWJWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


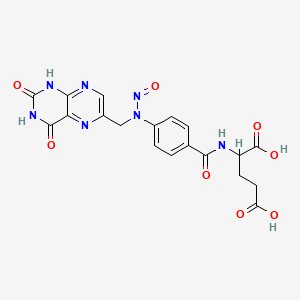
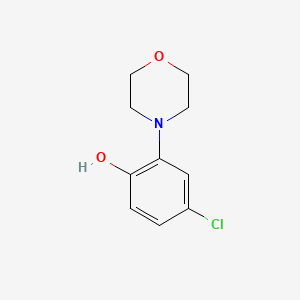
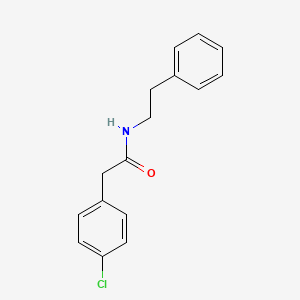
![ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate](/img/structure/B13998117.png)
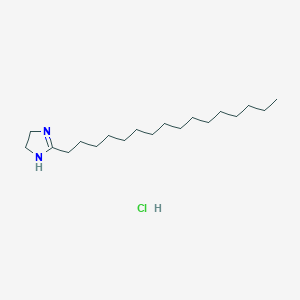




![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
